

A Comprehensive Guide to Distinguishing Ethene and Ethyne Using Chemical Tests

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyne

Cat. No.: B1235809

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of chemical tests for distinguishing between ethene and **ethyne**, two fundamental unsaturated hydrocarbons. Accurate identification of these compounds is crucial in various research and industrial applications, including polymer synthesis and drug development, where the specific reactivity of the double versus triple bond is paramount. This document outlines the principles, experimental protocols, and expected outcomes for three common chemical tests.

Introduction

Ethene (C_2H_4) and **ethyne** (C_2H_2), also known as ethylene and acetylene respectively, are the simplest alkene and alkyne. While both are unsaturated hydrocarbons, the presence of a double bond in ethene and a triple bond in **ethyne** results in distinct chemical properties. A key difference lies in the acidity of the hydrogen atoms. The hydrogen atoms in **ethyne** are weakly acidic due to the sp hybridization of the carbon atoms, allowing them to be replaced by metal ions. This property forms the basis for two of the primary chemical tests used to differentiate it from ethene, which lacks such acidic hydrogens.

Comparison of Chemical Tests

The following table summarizes the performance of three key chemical tests in distinguishing between ethene and **ethyne**.

Chemical Test	Reagent(s)	Principle	Observation with Ethene	Observation with Ethyne
Ammoniacal Silver Nitrate Test (Tollens' Test)	Ammoniacal Silver Nitrate Solution ($[\text{Ag}(\text{NH}_3)_2]\text{NO}_3$)	Formation of a precipitate due to the reaction of the acidic terminal hydrogen of ethyne with silver ions.	No observable reaction. No precipitate is formed. ^[1]	A grayish-white precipitate of silver acetylide (Ag_2C_2) is formed. ^[2]
Ammoniacal Cuprous Chloride Test	Ammoniacal Cuprous Chloride Solution ($[\text{Cu}(\text{NH}_3)_2]\text{Cl}$)	Formation of a precipitate due to the reaction of the acidic terminal hydrogen of ethyne with copper(I) ions.	No observable reaction. No precipitate is formed. ^[1]	A red-brown precipitate of copper(I) acetylide (Cu_2C_2) is formed. ^{[3][4]}
Baeyer's Test for Unsaturation	Cold, alkaline solution of Potassium Permanganate (KMnO_4)	Oxidation of the carbon-carbon multiple bond, leading to the decolorization of the purple permanganate solution.	The purple color of the KMnO_4 solution is discharged, and a brown precipitate of manganese dioxide (MnO_2) may form. The product is ethane-1,2-diol (ethylene glycol). ^{[5][6][7]}	The purple color of the KMnO_4 solution is discharged, and a brown precipitate of manganese dioxide (MnO_2) may form. The alkyne is oxidized, potentially to oxalic acid under more vigorous conditions. ^{[5][8]}

Experimental Protocols

Detailed methodologies for each test are provided below to ensure reproducibility and accurate results.

1. Ammoniacal Silver Nitrate Test (Tollens' Test)

- Reagent Preparation (Tollens' Reagent):
 - Dissolve 2.5 g of silver nitrate in 80 mL of distilled water.[9]
 - Add 6M ammonia solution dropwise while stirring until the initially formed brown precipitate of silver oxide (Ag_2O) just dissolves.[9]
 - Dilute the final solution to 100 mL with distilled water.[9]
 - Note: Tollens' reagent should be freshly prepared immediately before use and should not be stored, as it can form explosive silver nitride upon standing.[10]
- Test Procedure:
 - Take about 2-3 mL of the prepared Tollens' reagent in a clean test tube.
 - Bubble the gas to be tested (ethene or **ethyne**) through the solution.
 - Observe for the formation of a precipitate.

2. Ammoniacal Cuprous Chloride Test

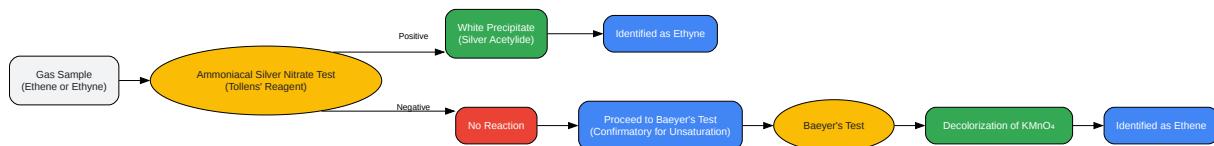
- Reagent Preparation:
 - A blue-colored ammoniacal cuprous chloride solution can be prepared by dissolving cuprous chloride in water and ammonia.[3]
 - Alternatively, weigh 7.5 grams of white cuprous chloride and 1.5 grams of ammonium chloride. Dissolve them in 80 mL of distilled water. Add concentrated aqueous ammonia dropwise until the solids completely dissolve.

- Test Procedure:

- Take about 2 mL of the ammoniacal cuprous chloride solution in a test tube.[11]
- Pass the gas (ethene or **ethyne**) through the solution.
- Observe for any precipitate formation.

3. Baeyer's Test for Unsaturation

- Reagent Preparation (Baeyer's Reagent):


- To prepare a 1% alkaline potassium permanganate solution, dissolve 1 g of solid KMnO_4 in 100 mL of distilled water.[5][8][12]
- To this solution, add 10 g of anhydrous sodium carbonate (Na_2CO_3) and shake until it is completely dissolved.[5][8][12]

- Test Procedure:

- Dissolve a small amount of the test substance (or bubble the gas) in 2 mL of a suitable solvent like water or acetone in a test tube.[6][12]
- Add the prepared Baeyer's reagent dropwise while shaking the mixture.[12]
- Observe for the disappearance of the purple color of the permanganate.

Logical Workflow for Distinguishing Ethene and Ethyne

The following diagram illustrates a logical sequence of tests to definitively distinguish between ethene and **ethyne**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the chemical identification of ethene and **ethyne**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The organic compound, which gives a red precipitate with ammoniacal c - askIITians [askiitians.com]
- 2. Alkyne [simply.science]
- 3. What is the reaction of ammoniacal cuprous chloride class 11 chemistry CBSE [vedantu.com]
- 4. brainly.in [brainly.in]
- 5. What is Baeyer's reagent [unacademy.com]
- 6. theory.labster.com [theory.labster.com]
- 7. nagwa.com [nagwa.com]
- 8. Baeyer's Reagent—Definition, Preparation, Chemical Properties, Oxidation of Alkenes and Alkynes by Baeyer's Reagent, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [akash.ac.in]

- 9. Silver Nitrate Solution, Ammoniacal [drugfuture.com]
- 10. delloyd.50megs.com [delloyd.50megs.com]
- 11. (Solved) - 1) Procedure: Formation of Acetylides a. Reaction with Ammoniacal... (1 Answer) | Transtutors [transtutors.com]
- 12. byjus.com [byjus.com]
- To cite this document: BenchChem. [A Comprehensive Guide to Distinguishing Ethene and Ethyne Using Chemical Tests]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235809#distinguishing-between-ethene-and-ethyne-using-chemical-tests]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com